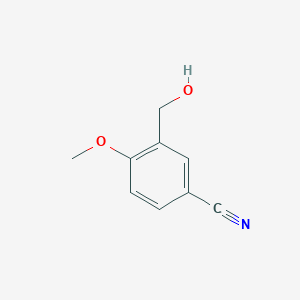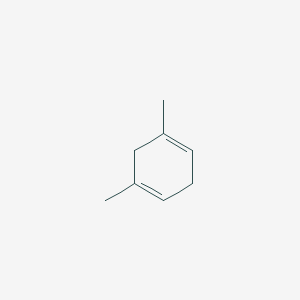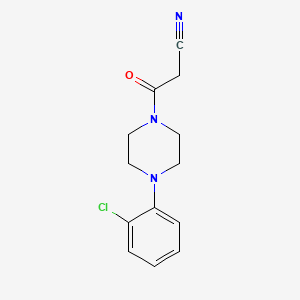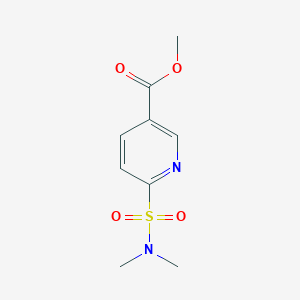![molecular formula C23H23NO4 B12115287 1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-{[1,1'-biphenyl]-4-yloxy}propan-2-ol](/img/structure/B12115287.png)
1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-{[1,1'-biphenyl]-4-yloxy}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-{[1,1’-biphenyl]-4-yloxy}propan-2-ol is a complex organic compound that features a benzodioxole moiety, a biphenyl group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-{[1,1’-biphenyl]-4-yloxy}propan-2-ol typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated intermediate.
Formation of the Propanol Backbone: The propanol backbone can be synthesized through the reaction of an epoxide with an amine, followed by reduction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-{[1,1’-biphenyl]-4-yloxy}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: The major product would be the corresponding ketone.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would be the substituted benzodioxole derivatives.
Scientific Research Applications
1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-{[1,1’-biphenyl]-4-yloxy}propan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-{[1,1’-biphenyl]-4-yloxy}propan-2-ol involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The biphenyl group can enhance the compound’s binding affinity and specificity. The propanol backbone may facilitate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with structural similarities.
3,4-Methylenedioxycinnamic aldehyde: Contains the benzodioxole moiety.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler compound with the benzodioxole structure.
Uniqueness
1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-{[1,1’-biphenyl]-4-yloxy}propan-2-ol is unique due to its combination of the benzodioxole moiety, biphenyl group, and propanol backbone. This combination imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C23H23NO4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethylamino)-3-(4-phenylphenoxy)propan-2-ol |
InChI |
InChI=1S/C23H23NO4/c25-20(14-24-13-17-6-11-22-23(12-17)28-16-27-22)15-26-21-9-7-19(8-10-21)18-4-2-1-3-5-18/h1-12,20,24-25H,13-16H2 |
InChI Key |
GOHBRFCNWFLFKH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC(COC3=CC=C(C=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine](/img/structure/B12115217.png)
![3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione](/img/structure/B12115220.png)








![Butanoic acid, 4-[(2-furanylmethyl)thio]-](/img/structure/B12115276.png)
![4-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfonylmorpholine](/img/structure/B12115279.png)
